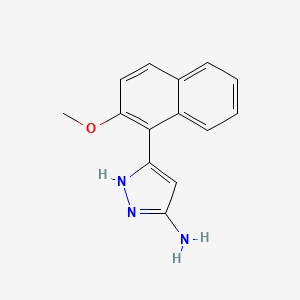

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine

Description

3-(2-Methoxynaphthalen-1-yl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a naphthalene moiety substituted with a methoxy group at the 2-position. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is substituted at the 3-position with the methoxynaphthyl group and at the 5-position with an amine group. The methoxy group on the naphthalene ring may enhance lipophilicity and π-π stacking interactions, while the amine group at the 5-position offers a site for further functionalization or hydrogen bonding .

Properties

IUPAC Name |

5-(2-methoxynaphthalen-1-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-12-7-6-9-4-2-3-5-10(9)14(12)11-8-13(15)17-16-11/h2-8H,1H3,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPDQYCAIAIAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-methoxynaphthalene with hydrazine derivatives under specific conditions. One common method includes the cyclization of 2-methoxynaphthalene with hydrazine hydrate in the presence of a catalyst, such as acetic acid, to form the pyrazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the naphthalene or pyrazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups on the naphthalene or pyrazole ring.

Scientific Research Applications

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives with substituents at the 3- and 5-positions have been extensively studied for their biological activities. Below is a comparative analysis of 3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine and related analogs:

Substituent Effects on the Pyrazole Core

- 3-Aryl-Substituted Pyrazoles: 3-(4-Fluorophenyl)-1H-pyrazol-5-amine (): Substitution with a fluorophenyl group enhances metabolic stability and binding affinity to thrombin and kinases. For example, fluorophenyl analogs showed IC₅₀ values in the low micromolar range against thrombin .

3-Heterocyclic Substitutions :

Naphthalene-Based Analogs

- 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine Derivatives: 3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-amine (): The bulky tert-butyl group at the 1-position sterically hinders enzyme active sites, reducing inhibitory potency compared to the methoxy-substituted analog . 3-(2-Methoxynaphthalen-1-yl) vs.

Bioisosteric Replacements

- Oxazole and Thiazole Analogs :

- N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (): Replacing pyrazole with oxazole reduces planarity, altering binding modes. Oxazole derivatives showed moderate activity against 12/15-lipoxygenase (IC₅₀ ~10 μM) .

- 1-(Thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (): Thiazole substitution introduces sulfur-mediated interactions, improving selectivity for kinases over proteases .

Data Table: Key Structural and Functional Comparisons

*Calculated based on formula C₁₄H₁₅N₃O.

Key Findings and Implications

Substituent Position Matters : Regioisomeric changes (e.g., 2-methoxy vs. 4-methoxy on naphthalene) significantly alter target selectivity. For instance, shifting substituents on pyrazole cores can switch activity from kinases to proteases .

Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) enhance π-π interactions in hydrophobic pockets, while trifluoromethyl groups (electron-withdrawing) improve electrophilic reactivity .

Core Heterocycle Modifications : Replacing pyrazole with oxazole or thiazole affects planarity and hydrogen-bonding capacity, influencing target engagement .

Biological Activity

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by recent research findings and case studies.

Synthesis and Structural Features

The synthesis of this compound typically involves the reaction of 2-methoxynaphthalene with hydrazine derivatives, often using acetic acid as a catalyst to facilitate the cyclization process. The compound features a pyrazole ring, which is known for its biological activity, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported an inhibition zone diameter of 10.68 mm against E. coli at a concentration of 500 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Inhibition Diameter (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 10.68 | 500 |

| Staphylococcus aureus | 10.33 | 500 |

| Candida albicans | 11.30 | 500 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the chlorinating activity of myeloperoxidase (MPO), an enzyme involved in inflammatory processes, with an IC50 value of 0.26 µmol/L in a cell-free system . This suggests that it may modulate inflammatory pathways effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its inhibition of MPO suggests a mechanism where it reduces the production of reactive species involved in inflammation.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Anticancer Activity : One study highlighted its cytotoxic effects on cancer cell lines, showing that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15.7 µM . This positions it as a candidate for further development as an anticancer agent.

- Comparative Studies : When compared with other pyrazole derivatives, this compound exhibited superior activity against certain microbial strains and cancer cell lines, indicating its unique structural advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.